
2-Phenyl-1-(propan-2-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(propan-2-yl)aziridine is an organic compound with the molecular formula C₁₁H₁₅N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenyl-1-(propan-2-yl)aziridine can be synthesized through several methods. One common approach involves the reaction of styrene oxide with isopropylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the aziridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and oxides.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(propan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for developing new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(propan-2-yl)aziridine involves the nucleophilic ring-opening reactions of the aziridine ring. This process can lead to the formation of various biologically active molecules. The compound’s molecular targets and pathways depend on the specific reactions and derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing one nitrogen atom.
2-Phenylaziridine: A similar compound with a phenyl group attached to the aziridine ring.
1-(Propan-2-yl)aziridine: A compound with an isopropyl group attached to the aziridine ring.
Uniqueness
2-Phenyl-1-(propan-2-yl)aziridine is unique due to the presence of both a phenyl group and an isopropyl group attached to the aziridine ring.
Propiedades
Número CAS |
4164-23-2 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-phenyl-1-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-9(2)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
PPBMXFCPLNONPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


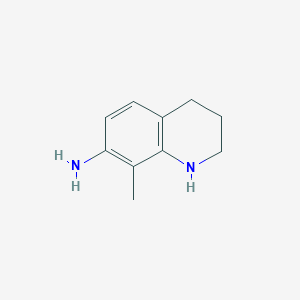
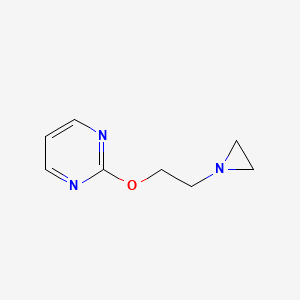

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


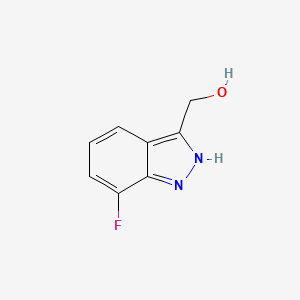
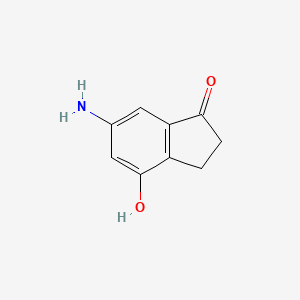
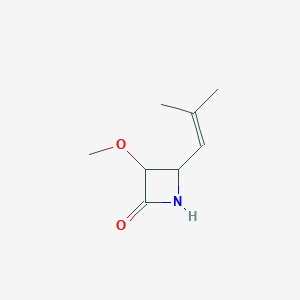

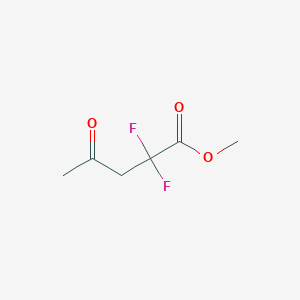

![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
